PHCCC vs. (S)-4-Carboxyphenylglycine: 67-Fold Higher Potency at Group I mGluRs for Functional Antagonism
PHCCC demonstrates significantly greater potency as a Group I mGluR antagonist compared to the orthosteric antagonist (S)-4-carboxyphenylglycine (S-4-CPG). In functional antagonism assays, PHCCC exhibits an IC50 of approximately 3 μM, which is 67-fold more potent than S-4-CPG . This head-to-head comparison establishes PHCCC as a substantially more efficient tool for blocking Group I mGluR-mediated signaling in cellular and tissue preparations where higher antagonist concentrations may be limiting due to solubility or off-target concerns.
| Evidence Dimension | Group I mGluR functional antagonism potency |
|---|---|
| Target Compound Data | IC50 ~ 3 μM |
| Comparator Or Baseline | (S)-4-carboxyphenylglycine (S-4-CPG, Cat. No. 0323) |
| Quantified Difference | 67-fold more potent than comparator |
| Conditions | Group I metabotropic glutamate receptor functional antagonism assay |
Why This Matters
For laboratories performing Group I mGluR blockade experiments, PHCCC achieves effective antagonism at concentrations 67-fold lower than the benchmark orthosteric antagonist, reducing compound usage costs and minimizing potential vehicle-related artifacts.
